molecular formula C9H6FNO2S B2378218 Quinoline-4-sulfonyl fluoride CAS No. 2091474-07-4

Quinoline-4-sulfonyl fluoride

Cat. No.: B2378218
CAS No.: 2091474-07-4
M. Wt: 211.21
InChI Key: GVVHDCOFBIOZJP-UHFFFAOYSA-N
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Description

Quinoline-4-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluoride compounds. It has a CAS Number of 2091474-07-4 and a molecular weight of 211.22 .


Synthesis Analysis

Sulfonyl fluorides, including this compound, have been synthesized using various methods. Some of these methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Other methods involve the use of non-sulfur-containing substrates, leading to the development of transition-metal-catalysed processes based on palladium, copper, and nickel .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H . This indicates that the molecule is composed of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.


Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, have been used in various chemical reactions. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . They have also been used in sulfur (VI)-fluoride exchange (SuFEx) processes .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Silyloxymethylsulfones

    Quinoline-4-sulfonyl fluoride plays a role in the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides. A study demonstrated the selective furnishing of C2-substituted sulfones from quinoline N-oxides, which can be further transformed into sulfonyl fluorides and sulfonamides. This method is scalable and applicable to various quinoline functionalities (Patel et al., 2022).

  • Electrochemical Fluorination

    Electrochemical fluorination of quinoline sulfides, including those derived from this compound, has been studied. The presence of an electron-withdrawing group enhances the anodic alpha-fluorination of these compounds (Dawood & Fuchigami, 1999).

  • Copper-Catalyzed Transformations

    A copper-catalyzed reaction has been developed to transform quinolines into indolizine-containing alkyl sulfonyl fluorides. This method is noted for its broad substrate scope and functional group compatibility (Chen et al., 2021).

  • C-H Bond Activation

    The sulfonylation of quinoline N-oxides via copper-catalyzed C-H bond activation has been efficiently achieved. This method uses aryl sulfonyl chlorides for sulfonylation, yielding various 2-aryl sulfonyl quinolines (Wu et al., 2013).

  • Radical Fluorosulfonyl Heteroarylation

    Incorporating sulfonyl fluoride groups into molecules, including quinoline derivatives, enhances biological activities. A study reported a metal-free, light-mediated radical fluorosulfonyl heteroarylation of alkenes, leading to SO2F-containing quinoxalin-2(1H)-ones (Lin et al., 2023).

Biological Activity and Sensing Applications

  • Anticancer Activity

    Certain fluorine-containing quinoline derivatives with a sulfonamide moiety, possibly including this compound derivatives, have shown promising in vitro anticancer activity. These compounds were designed as carbonic anhydrase inhibiting drugs (Ghorab et al., 2011).

  • Anion Sensing

    Quinoline-based thiourea and other derivatives have been synthesized for the exclusive binding and sensing of fluoride ions. These sensors show high selectivity for fluoride over other anions, utilizing proton transfer mechanisms (Basaran et al., 2014).

  • Selective Anion Detection

    Quinoline derivatives have been employed in the development of optical chemosensors for anions like fluoride. These sensors can distinguish fluoride ions from other anions based on absorption and emission signal changes (Pegu et al., 2019).

Safety and Hazards

Quinoline-4-sulfonyl fluoride is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research into sulfonyl fluorides, including Quinoline-4-sulfonyl fluoride, is ongoing. The advent of sulfur (VI)-fluoride exchange (SuFEx) processes has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Future research will likely focus on developing new synthetic approaches and understanding the mechanism of action of these compounds .

Properties

IUPAC Name

quinoline-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVHDCOFBIOZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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